N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]benzene-1,2-diamine
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Overview
Description
N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]benzene-1,2-diamine is a complex organic compound characterized by its unique dithiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]benzene-1,2-diamine typically involves the reaction of 4-chloro-1,2,3-dithiazolium chloride (Appel salt) with benzene-1,2-diamine under controlled conditions. The reaction is optimized with respect to base, temperature, and reaction time to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield simpler derivatives of the compound.
Substitution: The chlorine atom in the dithiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions include various substituted dithiazole derivatives, which can have different functional groups attached to the ring structure, enhancing their chemical and biological properties .
Scientific Research Applications
N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of new drugs targeting specific enzymes and pathways.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes related to serine proteases. The dithiazole ring structure allows the compound to inhibit these enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with a similar ring structure but different functional groups.
Imidazole: A five-membered ring compound that shares some chemical properties with dithiazoles.
Benzothiazole: Similar to benzimidazole but with a sulfur atom in the ring structure.
Uniqueness
N-[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]benzene-1,2-diamine is unique due to its dithiazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H6ClN3S2 |
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Molecular Weight |
243.7 g/mol |
IUPAC Name |
2-[(4-chlorodithiazol-5-ylidene)amino]aniline |
InChI |
InChI=1S/C8H6ClN3S2/c9-7-8(13-14-12-7)11-6-4-2-1-3-5(6)10/h1-4H,10H2 |
InChI Key |
QPIGZOLUJQKPPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=C2C(=NSS2)Cl |
solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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